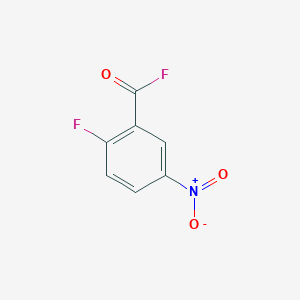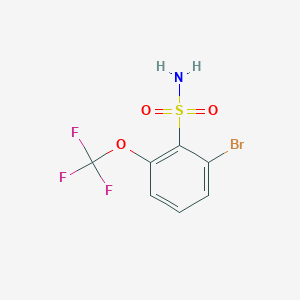
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene (TFCB) is a fluorinated organic compound that has been studied for its potential applications in scientific research. TFCB is a member of the family of halogenated aromatic compounds and is known for its high degree of chemical stability, making it an attractive molecule for research purposes. It has been used in a variety of laboratory experiments, ranging from organic synthesis to biochemistry and physiology.
科学研究应用
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has been used in a variety of scientific research applications. It has been used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds.
作用机制
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene is a highly stable compound, and its chemical reactivity is largely determined by its halogen substituent. The halogen atom can be activated by a variety of reagents, such as Lewis acids, bases, or transition metal complexes. This allows for the formation of reactive intermediates, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical or physiological effects. However, it is known to be a highly stable compound, and is not known to be toxic or to have any adverse effects on living organisms. Therefore, it is considered to be safe for use in laboratory experiments.
实验室实验的优点和局限性
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene has several advantages for use in laboratory experiments. It is a highly stable compound, and is not known to have any adverse effects on living organisms. It can also be synthesized easily and in large quantities, and is relatively inexpensive. However, it is important to note that this compound is a halogenated aromatic compound, and as such, it can react with other compounds, leading to unwanted side reactions. Therefore, it is important to use appropriate safety precautions when handling this compound in the laboratory.
未来方向
There are several potential future directions for the use of 4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene in scientific research. It could be used as a substrate for organic synthesis reactions, as a reactant in biochemistry and physiology experiments, and as a model compound for studying the properties of halogenated aromatic compounds. It could also be used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a building block for other organic compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug design and development.
合成方法
4-(2,2,3,3-Tetrafluorocyclobut-1-enyl)bromobenzene can be synthesized through a variety of methods. The most common method involves the reaction of a halogenated aromatic compound, such as bromobenzene, with a fluoroalkene, such as tetrafluorocyclobut-1-ene. This reaction proceeds through a radical chain process, yielding this compound as the product. The reaction can be catalyzed by a variety of reagents, such as a Lewis acid, a base, or a transition metal complex. The reaction conditions can be varied to optimize the yield of the desired product.
属性
IUPAC Name |
1-bromo-4-(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIRDVIODCKNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)





